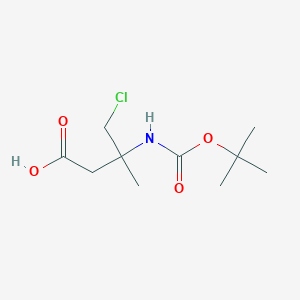

N-Boc-(+/-)-3-氨基-4-氯-3-甲基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

科学研究应用

光催化剂的开发和应用

对 (BiO)2CO3 基光催化剂的研究重点在于开发和改性材料,用于医疗保健、光催化和传感器等各种应用。通过改性(例如掺杂非金属)来增强光催化性能的策略,提供了有关如何将类似的方法应用于 N-Boc 保护氨基酸的改性和应用以用于特定科学目的的见解 (Ni 等,2016)。

绿原酸的药理作用

绿原酸 (CGA) 的药理学综述展示了酚类化合物(包括抗氧化和抗菌活性)的多样生物学和治疗作用。这表明结构或功能相关的化合物(例如 N-Boc 保护氨基酸)也可能表现出值得研究探索的独特生物学特性 (Naveed 等,2018)。

N-乙酰半胱氨酸在精神病学中的应用

N-乙酰半胱氨酸 (NAC) 在通过调节各种途径治疗精神疾病方面的治疗证据提示了类似化合物(包括 N-Boc-(+/-)-3-氨基-4-氯-3-甲基丁酸)的精神病学或神经学研究应用潜力,特别是在了解它们的作用机制和潜在益处方面 (Dean 等,2011)。

土壤有机氮化学

对土壤有机氮化学和氨基酸在植物营养中的作用的见解为探索含氮化合物的环境和农业应用提供了基础,包括对 N-Boc-(+/-)-3-氨基-4-氯-3-甲基丁酸的研究 (Schulten & Schnitzer,1997)。

作用机制

Target of Action

The primary target of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-4-chloro-3-methylbutanoic acid, is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They play a crucial role in the biochemistry of all life forms .

Mode of Action

N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid interacts with its targets, the amines, through a process known as N-Boc deprotection . This process involves the use of a catalyst to lower the required reaction temperature . The compound is used to protect amines in complex molecules during reactions, and can be easily removed under a variety of conditions .

Biochemical Pathways

The action of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid affects the biochemical pathways involving amines . By protecting the amines during reactions, it prevents them from reacting with other substances in the mixture . This allows for more precise control over the reactions and their outcomes .

Pharmacokinetics

The compound’s ability to protect amines suggests that it may influence the bioavailability of drugs that contain amines . By protecting these amines, the compound could potentially prevent them from being metabolized or excreted before they have had a chance to exert their therapeutic effects .

Result of Action

The molecular and cellular effects of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid’s action primarily involve the protection of amines . This can have a variety of downstream effects, depending on the specific biochemical pathways that the amines are involved in . For example, in pharmaceutical research and development, the compound’s ability to protect amines can enhance the efficiency and productivity of drug synthesis .

Action Environment

The action, efficacy, and stability of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid can be influenced by various environmental factors . For instance, the presence of a catalyst can significantly enhance the compound’s ability to protect amines . Additionally, the compound’s stability and efficacy can be affected by the solvent used in the reaction . For example, using THF as the solvent can afford high yields of a variety of aromatic and aliphatic amines .

属性

IUPAC Name |

4-chloro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(15)12-10(4,6-11)5-7(13)14/h5-6H2,1-4H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAGTRVHFWPTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC(=O)O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-(3-ethyl-1,2,4-thiadiazol-5-YL)piperazin-1-YL]acetamide](/img/structure/B2607265.png)

![N-[1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]benzamide](/img/structure/B2607267.png)

![(E)-4-(Dimethylamino)-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-enamide](/img/structure/B2607268.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2607269.png)